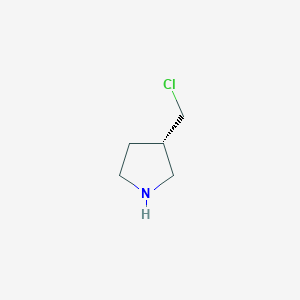![molecular formula C8H8N4O3 B8211780 methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate](/img/structure/B8211780.png)
methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” is a chemical substance listed in the PubChem database It is a synthetic compound with potential applications in various fields of scientific research and industry
准备方法
Synthetic Routes and Reaction Conditions
The preparation of “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” involves specific synthetic routes and reaction conditions. The synthesis typically includes:
Starting Materials: The selection of appropriate starting materials is crucial for the synthesis of “this compound”.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and reduce production time.
Quality Control: Ensuring consistent quality through rigorous quality control measures.
化学反应分析
Types of Reactions
“methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Addition: Addition reactions can occur, leading to the formation of more complex molecules.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates of “this compound”.
科学研究应用
“methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of “methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Molecular Interactions: Forming complexes with other molecules to exert its effects.
属性
IUPAC Name |
methyl N-(4-oxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-15-8(14)12-7-10-4-2-3-9-5(4)6(13)11-7/h2-3,9H,1H3,(H2,10,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLCYKXTUNHMLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=O)C2=C(N1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC1=NC(=O)C2=C(N1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Pyridazin-3-yl)phenyl]acetic acid](/img/structure/B8211728.png)




![tert-butyl (1R,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8211757.png)

![4-Bromo-5-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B8211760.png)
![(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B8211767.png)


